Home > Products > Building Blocks P13443 > cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate
cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate - 632353-21-0

cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate

Catalog Number: EVT-1821328
CAS Number: 632353-21-0
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 4-Methyl-3-Oxopiperidine-1-Carboxylate

  • Compound Description: This compound serves as a crucial intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor [].

(3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one

  • Compound Description: This particular compound exemplifies an all-cis trisubstituted pyrrolidin-2-one []. Noteworthy is the intramolecular hydrogen bond present between the pyrrolidin-2-one carbonyl oxygen atom and the N-H group of the L-phenylalanine segment.

tert-Butyl (±)-7-Amino-3-trifluoromethyl-3-cephem-4-carboxylate

  • Compound Description: This compound represents a significant milestone in cephalosporin chemistry, achieved through total synthesis using tert-butyl N-benzylideneglycinate as the starting material []. This synthesis showcased the potential of reacting N-benzylideneglycinate anion with a reactive α-haloketone, paving the way for synthesizing β-hydroxy-γ-halo-α-aminoesters.

(2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one

  • Compound Description: The crystal structure of this compound reveals a planar oxazolidinone ring []. The tert-butyl and benzyl substituents adopt a cis configuration relative to each other and a trans configuration to the N-benzoyl group. Notably, the aromatic rings of the C-benzyl and N-benzoyl groups exhibit an interplanar angle of 81.10(4)°.

tert-Butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

  • Compound Description: This compound acts as a pivotal prochiral intermediate in the synthesis of GDC-1971 (migoprotafib), a potent SHP2 inhibitor []. Its synthesis showcases the effectiveness of umpolung flow chemistry, allowing for large-scale production without requiring low-temperature conditions.

trans-tert-Butyl-4-O-hexahydro-1H-pyrrole[3,4-c]pyridine-2(3H)-tert-butyl carboxylate

  • Compound Description: An innovative industrial synthesis method for this compound utilizes trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate as the starting material []. The process leverages Raney nickel as a catalyst for one-step ring closure. Alternatively, Pd/C catalyzes the reduction of cyano, followed by a ring closure reaction using sodium ethoxide.

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate

  • Compound Description: This compound, a product of a nine-step synthesis starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, exhibits a unique crystal structure characterized by intermolecular N—H⋯O hydrogen bonds []. These bonds form a porous three-dimensional network with solvent-free hydrophobic channels.

cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine

  • Compound Description: This compound is a critical intermediate in synthesizing CP-690550, a potent protein kinase inhibitor []. Notably, it's synthesized asymmetrically, starting with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This method yields the target compound with high purity and suggests potential industrial applications.
Overview

Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine carboxylates. Its molecular formula is C15H23N1O3C_{15}H_{23}N_{1}O_{3}, and it has a molecular weight of approximately 265.36 g/mol. This compound is significant in medicinal chemistry and is often utilized in research due to its potential therapeutic applications.

Source and Classification

The compound is classified under organic compounds, specifically as a piperidine derivative. It is often sourced from chemical suppliers that specialize in research chemicals, such as BenchChem and PubChem, which provide detailed data on its structure, properties, and synthesis routes.

Synthesis Analysis

Methods

The synthesis of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate typically involves several key steps:

  1. Formation of the Piperidine Ring: The initial step usually involves the cyclization of appropriate precursors to form the piperidine structure.
  2. Hydroxylation: The introduction of the hydroxyl group at the 4-position can be achieved through various methods, including oxidation reactions.
  3. Carboxylation: The carboxylate group is introduced at the 1-position using carboxylic acid derivatives or through direct carboxylation reactions.
  4. Alkylation: The tert-butyl group is added through alkylation reactions, often using tert-butyl halides.

Technical Details

The synthesis may utilize reagents such as:

  • Benzyl bromide for benzyl substitution.
  • Hydroxylating agents like sodium borohydride for introducing hydroxyl groups.
  • Carboxylic acids or their derivatives for forming carboxylic functionalities.
Molecular Structure Analysis

Structure and Data

The molecular structure of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can be represented as follows:

  • InChI Key: The InChI key for this compound provides a unique identifier for its structure.
  • Canonical SMILES: The SMILES representation can be used for computational modeling and database searches.

The structural formula indicates that the compound features a piperidine ring with a hydroxyl group and a carboxylate moiety, along with a benzyl substituent.

Chemical Reactions Analysis

Reactions

Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of the benzyl group allows for electrophilic aromatic substitution.
  2. Esterification Reactions: The hydroxypiperidine can react with acids to form esters.
  3. Reduction Reactions: The hydroxyl group can be reduced to form ethers or alcohols under specific conditions.

Technical Details

Reactions involving this compound are typically carried out under controlled conditions to ensure selectivity and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the outcomes.

Mechanism of Action

Process and Data

The mechanism of action for cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate may involve interactions with biological targets such as receptors or enzymes. For instance, similar compounds have been studied for their potential as P2Y12 receptor antagonists, which play a crucial role in platelet aggregation and cardiovascular health.

Biological Activity

Research indicates that this compound may exhibit pharmacological effects by modulating receptor activity or enzyme function, contributing to its therapeutic potential in treating diseases related to cardiovascular health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from supplier data sheets.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts with strong acids or bases; compatibility should be assessed during handling.

Relevant data such as boiling point, melting point, and specific heat capacity may vary based on purity and specific synthesis methods employed.

Applications

Scientific Uses

Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

  1. Medicinal Chemistry: Used in the development of new pharmaceuticals targeting cardiovascular diseases.
  2. Biochemical Research: Studied for its role in receptor modulation and enzyme inhibition.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Synthetic Methodologies and Stereochemical Control

Stereoselective Synthesis of cis-Piperidine Scaffolds

The construction of the cis-3,4-disubstituted piperidine scaffold requires precise stereochemical control, particularly when introducing the benzyl group at C3 and the hydroxyl moiety at C4. Key synthetic routes leverage chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reductions. The cis relative configuration is thermodynamically favored in 3,4-disubstituted piperidines due to reduced 1,3-diaxial interactions compared to the trans isomer.

One effective strategy utilizes trans-4-hydroxy-L-proline derivatives as starting materials. Through esterification (e.g., with O-tert-butyl N,N′-diisopropylisourea) followed by TEMPO oxidation, the corresponding ketoproline intermediate is generated. Subsequent Grignard addition (e.g., benzylmagnesium bromide) to the C4 carbonyl enables installation of the C3-benzyl group. Critical to cis-selectivity, this 1,4-addition proceeds with high diastereofacial control, yielding the cis-alcohol after stereoselective reduction (e.g., NaBH₄ with CeCl₃). This approach achieves diastereomeric ratios exceeding 95:5 (cis:trans) [5].

Table 1: Stereoselective Routes to the cis-3-Benzyl-4-Hydroxypiperidine Core

Starting MaterialKey StepsStereochemical OutcomeReference
trans-4-Hydroxy-L-prolineEsterification → TEMPO oxidation → Grignard addition → Reduction>95% cis diastereoselectivity [5]
4-Oxopiperidine-1-carboxylateBiocatalytic reduction (HeCR/DbCR)>99% ee, ~50:50 cis:trans ratio
N-Boc-4-piperidoneAsymmetric reduction with (S)-Me-CBS/borane>99% ee for trans isomer (low yield)

Protecting Group Strategies in Piperidine Carboxylate Functionalization

Orthogonal protection is paramount for sequential functionalization of the piperidine nitrogen (N1), C3-amino, and C4-hydroxyl groups. The tert-butyloxycarbonyl (Boc) group on N1 offers optimal stability during transformations at C3/C4 and is readily cleaved with strong acids (e.g., TFA). Its steric bulk minimizes epimerization risks at adjacent chiral centers during reactions [3] [6].

For temporary hydroxyl protection during C3 functionalization:

  • Silyl Ethers (TBS/TIPS): Offer base stability and acid lability orthogonal to Boc. Cleaved selectively with fluoride sources (TBAF) or mild acid (acetic acid/THF/H₂O) without affecting the N-Boc group [6].
  • Benzyl Ethers: Stable under basic/weakly acidic conditions but require hydrogenolysis (Pd/C, H₂) or oxidative cleavage (DDQ) for removal, potentially incompatible with C=C bonds or other reducible functionalities [6].

Carbamate-protected diamino precursors (e.g., Fmoc-Lys(ivDde)-OH analogues) highlight the importance of orthogonal deprotection. While ivDde (cleaved by 2% hydrazine/DMF) shields the C3-amine, the N1-Boc remains intact. After C4-hydroxylation and benzylation, selective ivDde removal enables C3 modification without N1 deprotection . Mtt and Mmt groups offer alternatives for acid-labile amine deprotection under milder conditions (1% TFA/DCM for Mtt; AcOH/TFE/DCM for Mmt) than Boc .

Table 2: Orthogonal Protecting Groups for Piperidine Functionalization

Protecting GroupAttachment SiteInstallation ReagentCleavage ConditionsOrthogonality
BocN1 (Piperidine N)Boc₂O, baseTFA, HCl (neat or in DCM)Stable to bases, nucleophiles, hydrazine
ivDdeC3-AmineivDde-OSu2% Hydrazine/DMFStable to piperidine, TFA
TBS (TBDMS)C4-OHTBSCl, imidazoleAcOH/THF/H₂O, TBAFStable to mild acids/bases; orthogonal to Boc
MttC3-AmineMtt-Cl, base1% TFA/DCM (+ scavengers)Orthogonal to Boc, Fmoc, ivDde
AllocN1 or C3-AmineAlloc-Cl, basePd(PPh₃)₄, PhSiH₃, CHCl₃-AcOH-NMMOrthogonal to acid/base-labile groups [3] [6]

Catalytic Asymmetric Approaches for Benzyl Substitution at C3

Installing the benzyl group at C3 with enantiocontrol presents significant challenges. Traditional chemical methods often suffer from low yields or moderate enantioselectivity:

  • CBS Reduction: Employing (S)-Me-CBS catalyst with borane reduces 3-benzyl-4-oxopiperidine-1-carboxylates. While high enantioselectivity (>99% ee) for the trans-alcohol is achievable, yields are poor (~25%) and cis-selectivity remains problematic .
  • Organocatalytic Alkylation: Chiral phase-transfer catalysts (e.g., cinchona-derived quaternary ammonium salts) facilitate enantioselective benzylation of N-Boc-4-oxopiperidine derivatives. Yields of 60-80% with 85-92% ee have been reported for the cis-isomer, though optimization is needed for broader applicability.

Biocatalysis offers a superior solution. Carbonyl reductases like HeCR and DbCR catalyze the asymmetric reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate (1a) under mild conditions (aqueous buffer, 30°C, NAD(P)H cofactor recycled via glucose dehydrogenase). Both enzymes achieve >99% conversion and >99% enantiomeric excess (ee) for specific stereoisomers within 24 hours at 10 mM substrate concentration. Crucially:

  • HeCR produces the (3R,4S)-alcohol (cis) and (3S,4S)-alcohol (trans) with >99% ee for each.
  • DbCR yields (3S,4R)- (cis) and (3R,4R)-alcohol (trans) with >99% ee .This enzymatic approach provides access to all four stereoisomers of 3-substituted-4-hydroxypiperidines with exceptional stereocontrol, enabling the synthesis of the desired cis-3-benzyl isomer.

Dynamic Kinetic Resolution in Piperidine Ring Formation

Dynamic Kinetic Asymmetric Reduction (DKAR) is pivotal for converting racemic 3-substituted-4-oxo-piperidines into single cis- or trans-diastereomers with high enantiopurity. Successful DKAR requires:

  • In Situ Racemization: The substrate (e.g., 1a) must undergo rapid keto-enol tautomerism, equilibrating the C3 chiral center. The 3-benzyl group stabilizes the enol tautomer via π-electron delocalization, facilitating rapid racemization under mild reaction conditions (pH 7.0, 30°C) .
  • Enzyme Stereoselectivity: The carbonyl reductase must exhibit high enantioselectivity for reducing one enantiomer of the racemizing ketone over the other.
  • Diastereocontrol: The enzyme must also dictate the facial approach of hydride addition to the carbonyl (C4), determining the cis or trans relationship relative to C3.

Enzymes like HeCR and DbCR fulfill these criteria. Molecular docking reveals that key residues (S137, Y150 in HeCR) polarize the carbonyl and facilitate hydride transfer from NAD(P)H. Although these enzymes lack strong substrate enantiopreference ((R)- vs (S)-1a bind similarly), their exquisite stereoselectivity for the re or si face of the carbonyl ensures that reduction of the dynamically racemizing substrate pool yields predominantly one diastereomer with >99% ee. The near 1:1 cis:trans ratio observed (Table 1) stems from comparable catalytic efficiency for both substrate enantiomers, not lack of control. Engineering substrate binding sites (e.g., at I91, A135, L178) could potentially bias enantiomer selectivity, further enhancing DKAR efficiency for specific isomers like the cis-3-benzyl target .

Properties

CAS Number

632353-21-0

Product Name

cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate

IUPAC Name

tert-butyl (3S,4R)-3-benzyl-4-hydroxypiperidine-1-carboxylate

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1

InChI Key

URJKJIHCHLRYJJ-LSDHHAIUSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.